Fuzapladib

veterinary pharmacology canine acute pancreatitis LFA-1 inhibition

Fuzapladib (IS-741) is a synthetic small-molecule inhibitor with a dual mechanism of action: it inhibits leukocyte function-associated antigen type-1 (LFA-1) activation and exerts inhibitory activity against phospholipase A2 (PLA2). The compound functions by blocking neutrophil adhesion to vascular endothelium and subsequent extravasation, thereby attenuating inflammatory infiltration.

Molecular Formula C15H20F3N3O3S
Molecular Weight 379.4 g/mol
CAS No. 141283-87-6
Cat. No. B1674294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuzapladib
CAS141283-87-6
SynonymsIS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt
Molecular FormulaC15H20F3N3O3S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2
InChIInChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)
InChIKeyTUWCZRFHNIOVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fuzapladib (CAS 141283-87-6) Procurement Specifications: LFA-1/PLA2 Inhibitor for Veterinary Acute Pancreatitis Research


Fuzapladib (IS-741) is a synthetic small-molecule inhibitor with a dual mechanism of action: it inhibits leukocyte function-associated antigen type-1 (LFA-1) activation and exerts inhibitory activity against phospholipase A2 (PLA2) [1]. The compound functions by blocking neutrophil adhesion to vascular endothelium and subsequent extravasation, thereby attenuating inflammatory infiltration [2]. Fuzapladib sodium for injection (PANOQUELL-CA1) is conditionally approved by the FDA for management of clinical signs associated with acute-onset pancreatitis in dogs [3]. The compound (C15H20F3N3O3S, MW 379.4) is available as a lyophilized powder with ≥98% purity as verified by HPLC .

Why Generic LFA-1 or PLA2 Inhibitors Cannot Replace Fuzapladib in Canine Pancreatitis Models


Phospholipase A2 (PLA2) inhibitors represent a structurally and mechanistically heterogeneous class encompassing secretory PLA2 (sPLA2) inhibitors such as Varespladib (IC50 = 9 nM against group IIA sPLA2), lipoprotein-associated PLA2 (Lp-PLA2) inhibitors such as Darapladib (IC50 = 0.25 nM), and cytosolic PLA2 (cPLA2) inhibitors [1]. Each subclass targets distinct enzymatic isoforms and downstream inflammatory pathways. Fuzapladib is pharmacologically distinct in that it is a dual LFA-1 activation inhibitor and PLA2 inhibitor, a mechanistic profile not shared by any other approved or investigational veterinary agent . Furthermore, within the pancreatitis therapeutic space, protease inhibitors such as gabexate mesilate have failed to demonstrate mortality benefit in acute pancreatitis meta-analyses (P = 0.27) [2]. These mechanistic and regulatory divergences preclude simple interchangeability among PLA2-targeting compounds or pancreatitis adjunctive therapies. The quantitative evidence below substantiates Fuzapladib's specific differentiation.

Fuzapladib Procurement Decision Evidence: Head-to-Head and Cross-Study Comparative Data


Clinical Efficacy in Canine Acute Pancreatitis: MCAI Score Improvement vs. Placebo

In a randomized, masked, placebo-controlled multicenter study of 61 client-owned dogs with presumptive acute-onset pancreatitis, fuzapladib (0.4 mg/kg IV once daily for 3 days) produced significantly greater clinical improvement versus placebo as measured by the modified clinical activity index (MCAI) score [1]. The fuzapladib-treated group (n=16 evaluable cases) showed a mean MCAI change of -7.75, compared to -5.68 in the placebo group (n=19 evaluable cases) [2].

veterinary pharmacology canine acute pancreatitis LFA-1 inhibition

Regulatory Differentiation: FDA Conditional Approval Status vs. All Other Canine Pancreatitis Agents

Fuzapladib sodium for injection (PANOQUELL-CA1) is the first and only drug to receive FDA conditional approval (NADA 141-567) for the management of clinical signs associated with acute-onset pancreatitis in dogs [1]. The FDA determined that fuzapladib is safe and has a reasonable expectation of effectiveness based on submitted data [2]. This approval pathway is unique among pancreatitis therapeutics; no other drug (human or veterinary) has achieved any FDA approval for this canine indication [3].

veterinary regulatory affairs FDA conditional approval canine pancreatitis therapeutics

Formulation Stability: Thermal Degradation Profile and Antioxidant Stabilization

Forced degradation studies of fuzapladib sodium hydrate injection solutions demonstrated that thermal and oxidative stresses are significant factors accelerating degradation [1]. Among eight tested antioxidants, vitamin C (VC) was the most effective stabilizer, suppressing heat-accelerated degradation by 45% [2]. Importantly, co-administration of VC (2.1 mg/kg) did not significantly alter the pharmacokinetic behavior of fuzapladib (0.5 mg/kg IV) [3].

pharmaceutical formulation forced degradation antioxidant stabilization

Dual LFA-1/PLA2 Inhibitory Mechanism vs. Single-Target PLA2 Inhibitors

Fuzapladib is characterized as both an LFA-1 activation inhibitor and a PLA2 inhibitor, whereas comparator PLA2 inhibitors such as Varespladib (sPLA2-selective, IC50 = 9 nM) and Darapladib (Lp-PLA2-selective, IC50 = 0.25 nM) lack LFA-1 inhibitory activity [1]. Fuzapladib blocks Mac-1 (CD11b/CD18) expression on inflammatory cells and inhibits neutrophil adhesion to vascular endothelium, a mechanism not shared by sPLA2-selective or Lp-PLA2-selective agents [2].

leukocyte adhesion integrin inhibition phospholipase A2 inhibition

In Vivo Anti-Inflammatory Activity in TNBS-Induced Ileitis Model

In a rat model of trinitrobenzenesulfonic acid (TNBS)-induced ileitis, oral administration of fuzapladib (50 mg/kg for 7 days) significantly reduced myeloperoxidase (MPO) activity and mucosal IL-8 levels, and decreased polymorphonuclear cell and Mac-1-positive cell infiltration into inflammatory lesions [1]. While no direct head-to-head comparison with other PLA2 inhibitors was performed in this model, the quantitative reduction in MPO activity and IL-8 establishes a baseline for in vivo anti-inflammatory efficacy .

inflammatory bowel disease myeloperoxidase activity TNBS-induced ileitis

Safety Profile in Controlled Clinical Study vs. Placebo

In the pivotal clinical study, fuzapladib was well tolerated by all 31 treated dogs, with adverse event (AE) frequencies comparable to the placebo group [1]. Notably, the incidence of anorexia was higher in the fuzapladib group (16.1%, 5/31) compared to placebo (6.7%, 2/30), while other AEs including digestive tract disorders, respiratory tract disorders, and hepatopathy occurred at similar or slightly elevated frequencies [2]. Twenty-seven serious AEs occurred in 5 patients that died or were euthanized during the study; however, these were attributable to underlying disease severity rather than treatment-emergent toxicity [3].

adverse event monitoring drug safety veterinary clinical trial

Fuzapladib Application Scenarios: Evidence-Based Research and Procurement Use Cases


Veterinary Clinical Research: Canine Acute Pancreatitis Interventional Studies

Investigators designing randomized controlled trials for canine acute pancreatitis should prioritize fuzapladib as the only agent with published placebo-controlled efficacy data (MCAI improvement: -7.75 vs. -5.68, P = 0.02) and FDA conditional approval (NADA 141-567) [1][2]. This regulatory and evidentiary foundation enables procurement of a defined, quality-controlled pharmaceutical product with established dosing (0.4 mg/kg IV once daily for 3-5 days) and documented safety parameters .

Comparative Pharmacology: Benchmarking Novel LFA-1 or PLA2 Inhibitors

Fuzapladib serves as a reference standard for comparative pharmacological studies of novel LFA-1 activation inhibitors or dual-mechanism anti-inflammatory agents. Its dual LFA-1/PLA2 inhibitory profile distinguishes it from single-target comparators such as Varespladib (sPLA2-selective, IC50 = 9 nM) and Darapladib (Lp-PLA2-selective, IC50 = 0.25 nM), providing a unique benchmark for in vitro adhesion assays and in vivo inflammation models [1][2].

Pharmaceutical Formulation Development: Stabilized Injectable Anti-Inflammatory Agents

Formulation scientists developing stabilized injectable solutions for anti-inflammatory compounds can reference the forced degradation and antioxidant stabilization data for fuzapladib sodium hydrate. The finding that vitamin C suppresses thermal degradation by 45% without altering pharmacokinetics (validated at 0.5 mg/kg IV with 2.1 mg/kg VC) provides a validated stabilization strategy [1][2].

Leukocyte Adhesion and Integrin Signaling Research

Researchers investigating leukocyte adhesion mechanisms and integrin signaling pathways may utilize fuzapladib as a tool compound. Fuzapladib blocks Mac-1 (CD11b/CD18) expression and inhibits LFA-1-dependent neutrophil adhesion to vascular endothelial cells [1]. In vivo validation in the TNBS-induced ileitis model demonstrates functional blockade of Mac-1-positive cell infiltration into inflammatory lesions following oral administration (50 mg/kg) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fuzapladib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.